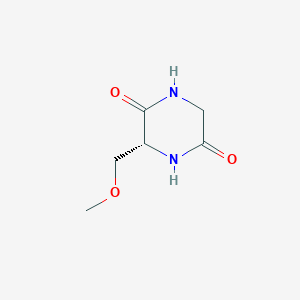

(3R)-3-(Methoxymethyl)piperazine-2,5-dione

Description

Significance of Piperazine-2,5-diones as a Privileged Scaffold in Modern Chemical Research

The piperazine-2,5-dione ring system, commonly referred to as a 2,5-diketopiperazine (DKP), is a six-membered heterocyclic structure featuring two amide linkages. wikipedia.orgwikipedia.org This motif is widely recognized as a "privileged scaffold" in medicinal chemistry and natural product research. core.ac.ukcsu.edu.au DKPs are the smallest class of cyclic peptides and are found in a vast array of biologically active natural products synthesized by organisms ranging from bacteria and fungi to mammals. wikipedia.orgwikipedia.orgnih.gov

The significance of the DKP core stems from several key characteristics. Its rigid, conformationally constrained structure allows for the precise spatial arrangement of functional groups, which is crucial for effective molecular recognition and binding to biological targets. nih.govevitachem.com This structural rigidity, conferred by the cyclic dipeptide nature of the scaffold, also provides enhanced stability against enzymatic degradation by proteolysis compared to linear peptides. nih.govnih.gov Furthermore, the DKP structure possesses both hydrogen bond donor (the ring NH groups) and acceptor (the carbonyl oxygens) capabilities, facilitating strong interactions with biological macromolecules. evitachem.com

These favorable pharmacological properties have led to significant interest in DKPs as promising candidates for drug development. nih.gov Many natural and synthetic DKPs exhibit a wide spectrum of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties. wikipedia.orgnih.gov Consequently, medicinal chemists frequently utilize the DKP framework to design novel therapeutics, aiming to overcome the inherent physical and metabolic limitations of peptides. wikipedia.org

Rationale for Focused Academic Inquiry into (3R)-3-(Methoxymethyl)piperazine-2,5-dione: A Chiral Diketopiperazine System

Within the broad class of DKPs, chiral derivatives functionalized at the C3 and C6 positions are of particular interest, as stereochemistry significantly influences bioactivity. evitachem.com The specific compound, this compound, represents a key target for focused academic inquiry due to a combination of its structural features and a notable gap in the scientific literature.

The rationale for investigating this specific molecule includes:

Chirality: The (R) configuration at the C3 position is a common feature in many biologically active natural DKPs, suggesting that this specific stereoisomer may have favorable interactions with chiral biological systems. evitachem.com

Functionalization: The methoxymethyl group at the C3 position provides a unique balance of properties. It offers moderate polarity and, by replacing a more labile hydroxyl group (as seen in the corresponding hydroxymethyl analog), it is expected to have greater metabolic stability. evitachem.com This strategic functionalization can modulate physicochemical properties like lipophilicity and target-binding affinity. evitachem.com

Knowledge Gap: Despite the established importance of C3-substituted DKPs, this compound remains significantly under-characterized. evitachem.com There is a lack of documented high-yield, enantioselective synthetic routes for its preparation. evitachem.com Furthermore, critical data such as its crystal structure from X-ray crystallography and comprehensive spectroscopic benchmarks are not publicly available. evitachem.com

This absence of fundamental data prevents a full understanding of its three-dimensional geometry, electronic profile, and structure-activity relationships (SAR). evitachem.com Focused research is therefore necessary to establish efficient synthetic pathways and to perform thorough structural and functional characterization, which would enable its potential use as a building block for more complex molecules or as a probe in chemical biology. evitachem.com

Historical Developments in Diketopiperazine Chemistry and the Evolution of Synthetic Approaches

The study of diketopiperazines has a long history, with the parent compound, piperazine-2,5-dione (glycine anhydride), being the first molecule containing a peptide bond to be characterized by X-ray crystallography in 1938. wikipedia.org Early research established the prevalence of the DKP core in numerous natural products, often discovered through isolation from sources like fungi and bacteria. wikipedia.orgnih.gov

Historically, synthetic approaches to DKPs often involved the straightforward cyclization of two α-amino acids or their corresponding dipeptide esters. csu.edu.aunih.govresearchgate.net While effective for producing simple, often symmetrical, DKPs, these methods offered limited control over more complex or unsymmetrically substituted structures.

The evolution of synthetic organic chemistry has introduced more sophisticated and versatile methods for constructing the DKP scaffold. Key developments include:

Building from a Pre-formed Core: Methods have been developed that start with the basic piperazine-2,5-dione ring and add substituents, such as through the condensation of aldehydes with the core structure. csu.edu.au

Stereoselective Synthesis: As the importance of stereochemistry became more apparent, significant effort has been directed toward the development of diastereoselective and enantioselective syntheses. nih.govnih.gov This is a major challenge in DKP synthesis, particularly when introducing multiple or vicinal stereocenters. nih.gov

Modern Catalytic Methods: Recent advancements include the use of organocatalysis and transition-metal catalysis to achieve high levels of stereocontrol. core.ac.ukacs.orgacs.org For example, asymmetric synthesis via Ugi four-component reactions followed by cyclization has been reported for accessing chiral DKPs. acs.org Another innovative approach involves photochemical deracemization, which uses a chiral photocatalyst to convert a racemic mixture into a single enantiomer. researchgate.net

These evolving synthetic strategies have not only expanded the diversity of accessible DKP structures but have also been crucial in the total synthesis of complex DKP-containing natural products, such as amauromine (B1665948) and stephacidin A. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related C3-Substituted Analogs

This table compares the fundamental properties of the title compound with other relevant piperazine-2,5-diones functionalized at the C3 position. Data is compiled from available chemical databases and literature. evitachem.comnih.gov

| C3 Substituent | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Notes |

| Methoxymethyl | This compound | C₆H₁₀N₂O₃ | 158.16 | Offers balanced polarity and metabolic stability; inadequately characterized in literature. evitachem.com |

| Methyl | 3-Methylpiperazine-2,5-dione (B7810165) | C₅H₈N₂O₂ | 128.13 | A simpler analog with moderate polarity. evitachem.comnih.gov |

| (R)-Hydroxymethyl | (R)-3-(Hydroxymethyl)piperazine-2,5-dione | C₅H₈N₂O₃ | 144.13 | Introduces a polar hydroxyl group, increasing water solubility. evitachem.com |

| (R)-Mercaptomethyl | (R)-3-(Mercaptomethyl)piperazine-2,5-dione | C₅H₈N₂O₂S | 160.19 | Incorporates a nucleophilic thiol group for potential conjugation or metal chelation. evitachem.com |

| 2-Methylpropyl | (3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione | C₉H₁₆N₂O₂ | 184.24 | Example of a DKP with increased lipophilicity due to a larger alkyl group. biosynth.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O3 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

(3R)-3-(methoxymethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C6H10N2O3/c1-11-3-4-6(10)7-2-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9)/t4-/m1/s1 |

InChI Key |

ZBDFOWZFNMXAEL-SCSAIBSYSA-N |

Isomeric SMILES |

COC[C@@H]1C(=O)NCC(=O)N1 |

Canonical SMILES |

COCC1C(=O)NCC(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r 3 Methoxymethyl Piperazine 2,5 Dione

Stereoselective Total Synthesis: Strategies for Enantiomeric Purity and Control

Achieving high enantiomeric purity is the primary challenge in the synthesis of chiral molecules like (3R)-3-(Methoxymethyl)piperazine-2,5-dione. Stereoselective total synthesis aims to control the three-dimensional arrangement of atoms, ensuring the formation of the desired (R)-enantiomer exclusively.

The chiral pool approach is a robust strategy that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com For the synthesis of this compound, α-amino acids are the most logical precursors due to their structural similarity and commercial availability in both L- and D-forms. mdpi.comacs.org

The key starting material for introducing the (3R)-methoxymethyl side chain is (R)-O-methylserine. While less common than standard amino acids, its synthesis from the more abundant D-serine (which has R-configuration) is well-established. This precursor already contains the necessary carbon skeleton and, crucially, the correct absolute stereochemistry at the α-carbon.

The general synthetic route involves two main steps:

Dipeptide Formation: The chiral precursor, (R)-O-methylserine, is coupled with a second amino acid. To form the parent compound this compound, the second amino acid would be glycine (B1666218). The carboxyl group of a protected (R)-O-methylserine is activated and then reacted with the amino group of a protected glycine ester to form a linear dipeptide.

Deprotection and Cyclization: The protecting groups on the linear dipeptide are removed, and the molecule undergoes an intramolecular head-to-tail cyclization to form the six-membered diketopiperazine ring. acs.org

The table below outlines potential chiral precursors and their utility.

| Chiral Precursor | Configuration | Rationale for Use |

| D-Serine | R | Abundant chiral pool starting material. Requires subsequent O-methylation. mdpi.com |

| (R)-O-methylserine | R | Direct precursor containing the required stereocenter and side chain. |

| (R)-Glyceraldehyde | R | A versatile chiral pool starting material from carbohydrate chemistry that can be converted to the target amino acid through multi-step synthesis. researchgate.net |

This table illustrates various starting points from the chiral pool for synthesizing the target compound.

As an alternative to the chiral pool, asymmetric catalysis aims to create the desired stereocenter from an achiral or racemic precursor during the reaction sequence. acs.org This approach offers flexibility and can sometimes provide access to enantiomers that are difficult to obtain from natural sources. acs.org

For diketopiperazine synthesis, recent advancements have focused on transition-metal-catalyzed intramolecular cyclizations. For example, a catalytic asymmetric intramolecular Tsuji-Trost reaction of Ugi adducts has been developed to produce spiro-diketopiperazines with high enantioselectivity. acs.org While not directly applied to this compound, this methodology demonstrates the potential for late-stage, catalytically controlled stereocenter formation.

Another emerging area is the use of small peptides or diketopiperazines themselves as catalysts. nih.gov These catalysts can mediate reactions like epoxidations or ring-openings with high selectivity. nih.govyoutube.com Theoretically, a prochiral precursor, such as a dehydro-dipeptide, could be asymmetrically hydrogenated or otherwise functionalized using a chiral catalyst to install the (R)-stereocenter at the C3 position.

Protecting groups are essential tools in multi-step synthesis to mask reactive functional groups and prevent unwanted side reactions. youtube.comlibretexts.org In the synthesis of this compound from amino acid precursors, both the amino and carboxylic acid functionalities must be managed. biu.ac.il

Common Protecting Group Strategies:

N-Protection: The amino group of the amino acid precursors is typically protected to prevent self-coupling and to ensure controlled peptide bond formation. The most common N-protecting groups are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). biu.ac.il

Boc Group: Stable to bases but readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA).

Fmoc Group: Stable to acids but removed by a mild base, such as piperidine.

C-Protection: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting during the activation of the other amino acid's carboxyl group. These esters are typically removed by saponification (hydrolysis with a base like NaOH or LiOH) prior to the final cyclization step.

The choice of protecting groups is critical for a successful synthesis, and an "orthogonal" strategy is often employed, where one protecting group can be removed in the presence of the other. biu.ac.il For instance, using an Fmoc-protected amino group and a tert-butyl ester for the carboxyl group allows for selective deprotection under different conditions. The final deprotection step often triggers the spontaneous cyclization to the diketopiperazine. acs.org

| Protecting Group | Functionality Protected | Removal Conditions | Key Features |

| Boc (tert-Butoxycarbonyl) | Amine (N-terminus) | Acidic (e.g., TFA) | Common in solution-phase synthesis. acs.org |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Amine (N-terminus) | Basic (e.g., Piperidine) | Standard for solid-phase peptide synthesis; offers mild deprotection. chemrxiv.org |

| Methyl/Ethyl Ester | Carboxylic Acid (C-terminus) | Basic hydrolysis (Saponification) | Simple and effective for solution-phase synthesis. |

| Benzyl (Bzl) Ester | Carboxylic Acid (C-terminus) | Hydrogenolysis (H₂, Pd/C) | Removed under neutral conditions, useful for sensitive substrates. libretexts.org |

This table summarizes common protecting groups used in the synthesis of dipeptide precursors for diketopiperazines.

Expedited Synthesis Protocols: Microwave-Assisted and Flow Chemistry Approaches

Traditional synthetic methods often require long reaction times and heating, which can lead to side reactions like racemization. Modern techniques such as microwave-assisted synthesis and flow chemistry offer significant acceleration and improved process control. nih.gov

Microwave-assisted organic synthesis (MAOS) has proven highly effective for the final cyclization step in DKP formation. nih.govresearchgate.net Heating a solution of the linear dipeptide precursor in a suitable solvent (often water or another green solvent) in a microwave reactor can dramatically reduce reaction times from many hours to just a few minutes. nih.govnih.gov This rapid heating often leads to higher yields and purities by minimizing the thermal decomposition of products and preventing epimerization at the chiral center. researchgate.net One-pot deprotection-cyclization protocols under microwave irradiation are particularly efficient. nih.gov

| Synthesis Method | Reaction Time | Yield | Notes |

| Conventional Heating | Several hours (e.g., 2-8 h) | Variable, often moderate | Higher risk of racemization and side products. researchgate.net |

| Microwave Irradiation | Minutes (e.g., 5-15 min) | Generally high to excellent (often >90%) | Reduced racemization, energy efficient, suitable for green solvents like water. nih.govnih.govresearchgate.net |

This table compares conventional and microwave-assisted methods for the cyclization step in DKP synthesis, based on literature reports for analogous compounds.

Flow chemistry, where reagents are pumped through a heated reactor, offers another avenue for expedited and scalable synthesis. mdpi.com This technique allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to consistent product quality and high throughput. For DKP synthesis, a flow reactor could be used for the final cyclization step, enabling continuous production of the target compound. chemrxiv.org

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The synthesis of diketopiperazines can be made more sustainable by adhering to these principles.

Waste Prevention & Atom Economy: Using a chiral pool approach starting from amino acids is inherently atom-economical, as most of the atoms from the precursors are incorporated into the final product. nih.gov One-pot reactions that combine deprotection and cyclization minimize waste from intermediate workup and purification steps.

Safer Solvents: Traditional organic solvents like DMF and dichloromethane (B109758) can be replaced with greener alternatives. Microwave-assisted cyclizations have been successfully performed in water, which is the most environmentally benign solvent. nih.govnih.gov

Design for Energy Efficiency: Microwave-assisted synthesis is significantly more energy-efficient than conventional heating due to rapid, localized heating and drastically shorter reaction times. nih.gov

Use of Renewable Feedstocks: The use of amino acids as starting materials aligns with this principle, as they are derived from renewable biological sources. youtube.com

Reduce Derivatives: Minimizing the use of protecting groups, or using groups that can be removed in a single, final step, simplifies the synthetic route and reduces waste, fulfilling the principle of reducing unnecessary derivatization. nih.gov

Modular and Combinatorial Synthetic Strategies for Scaffold Diversity

The diketopiperazine core is considered a "privileged scaffold" because it can be readily modified to create large libraries of compounds for drug discovery. csu.edu.au this compound can serve as a starting point for modular and combinatorial strategies to generate structural diversity. biu.ac.ilrsc.org

There are two primary approaches to achieve this:

Pre-cyclization Diversity: The synthesis can be varied by coupling the initial (R)-O-methylserine precursor with a wide array of different amino acids (instead of just glycine). This approach introduces diversity at the C6 position of the DKP ring, allowing for the creation of a library of C3/C6-disubstituted diketopiperazines with controlled stereochemistry at C3.

Post-cyclization Diversity: Once the this compound scaffold is formed, the two amide nitrogens can be functionalized. rsc.org Using different alkylating or acylating agents, a variety of substituents can be introduced at the N1 and N4 positions. This modular approach allows for the rapid generation of a diverse library of compounds from a single, common intermediate. umn.edursc.org

These combinatorial libraries are invaluable for screening against biological targets to identify new lead compounds, as the spatial orientation of the different substituents can be systematically varied to optimize binding and activity. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3r 3 Methoxymethyl Piperazine 2,5 Dione

Functional Group Transformations and Derivatization at the Piperazine-2,5-dione Core

The reactivity of the (3R)-3-(Methoxymethyl)piperazine-2,5-dione core is characterized by the chemical properties of its amide bonds, the methoxymethyl side chain, and the carbon backbone of the piperazine (B1678402) ring.

Reactivity at the Imide Nitrogens (N-Alkylation/Acylation)

The piperazine-2,5-dione ring contains two secondary amide nitrogens. These nitrogen atoms can undergo reactions such as N-alkylation and N-acylation, which can increase the lipophilicity of the molecule. nih.gov While specific studies on this compound are not extensively documented, the general reactivity of the DKP scaffold is well-established.

N-acylation and N-alkylation reactions typically proceed by treating the diketopiperazine with an appropriate electrophile in the presence of a base. The choice of base and reaction conditions is crucial to control the degree of substitution (mono- vs. di-alkylation/acylation) and to prevent side reactions. For instance, in related systems, N-alkylation has been achieved using alkyl halides with bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF). csu.edu.au

Table 1: Representative N-Functionalization Reactions on Piperazine-2,5-dione Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF) | N-Alkyl piperazine-2,5-dione | csu.edu.au |

Transformations Involving the Methoxymethyl Side Chain

The methoxymethyl (MOM) ether in the side chain of this compound serves as a key functional group for further molecular modifications. The most common transformation for a MOM ether is its cleavage to reveal a primary alcohol. This deprotection is typically achieved under acidic conditions or with Lewis acids. wikipedia.orgrsc.org

A variety of reagents can be employed for the cleavage of MOM ethers, including bismuth trichloride (B1173362) (BiCl3), zinc bromide (ZnBr2) with a thiol, or other acidic catalysts. rsc.orgresearchgate.netresearchgate.net The resulting (3R)-3-(hydroxymethyl)piperazine-2,5-dione introduces a new reactive handle—a primary alcohol—that can be used for subsequent esterification, etherification, or oxidation reactions, thus expanding the synthetic utility of the parent compound. evitachem.com

Table 2: Conditions for Cleavage of Methoxymethyl (MOM) Ethers

| Reagent System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Bismuth Trichloride (BiCl3) | Acetonitrile/water | Cleaves MOM ethers and esters | rsc.orgresearchgate.net |

| Zinc Bromide (ZnBr2) / n-Propanethiol (n-PrSH) | Dichloromethane (B109758), 0 °C to rt | Rapid and selective for MOM ethers | researchgate.net |

Reactions at the Piperazine Ring Carbons: C-Functionalization via N-Acyliminium Ions

Functionalization of the carbon atoms of the piperazine-2,5-dione ring, particularly at the C-6 position, represents a powerful strategy for introducing molecular diversity. This can be achieved through the formation of an N-acyliminium ion intermediate. benthamdirect.combenthamdirect.com These electrophilic species are generated from the DKP scaffold and can react with a wide range of nucleophiles. benthamdirect.com

The generation of the N-acyliminium ion typically requires a precursor with a suitable leaving group at the target carbon, or oxidation of a related N-acylamine. Although specific examples involving this compound are scarce in the literature, the general methodology has been applied to various DKP systems. benthamdirect.combenthamdirect.com This approach allows for the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles at the carbon alpha to a ring nitrogen, leading to a diverse array of substituted piperazinediones. benthamdirect.com

Stereochemical Stability and Epimerization Studies of the (3R)-Configuration

The stereochemical integrity of the chiral center at the C-3 position is a critical consideration in the synthesis and application of this compound. The α-proton at C-3 is potentially labile, particularly under basic conditions, which can lead to epimerization and the formation of the (3S)-diastereomer.

Studies on related proline-containing diketopiperazines have shown that the α-proton is susceptible to base-catalyzed deuteration and epimerization. mdpi.com For example, treating a cis-cyclo(Phe-Pro) diketopiperazine with a mild base like sodium carbonate in deuterated methanol (B129727) led to significant epimerization to the more stable trans isomer. mdpi.com This suggests that the (3R)-configuration of this compound could also be at risk of racemization under basic reaction conditions. The rate of epimerization is influenced by the strength of the base, temperature, and solvent. mdpi.comnih.gov Careful selection of reaction conditions is therefore essential to maintain the stereochemical purity of the compound during chemical transformations.

Reaction Mechanism Elucidation through Kinetic and Isotopic Labeling Studies

Understanding the reaction mechanisms of this compound is fundamental for controlling reaction outcomes and optimizing synthetic protocols. Kinetic studies and isotopic labeling are powerful tools for this purpose. acs.orgwikipedia.org

Isotopic labeling, where an atom in the reactant is replaced by its isotope (e.g., hydrogen with deuterium), can be used to track the movement of atoms through a reaction. wikipedia.org For instance, deuterium (B1214612) labeling experiments on proline-containing diketopiperazines have confirmed that the α-proton at the C-6 position is more prone to exchange than other protons in the molecule, providing insight into the mechanism of epimerization. mdpi.com

Kinetic studies, which measure the rate of a reaction under different conditions, can help to elucidate the reaction pathway. For example, kinetic analysis of diketopiperazine formation during solid-phase peptide synthesis has helped to identify the rate-determining steps and the factors that promote this side reaction. nih.govresearchgate.net While specific kinetic or isotopic labeling studies on this compound are not widely reported, the principles from related systems are applicable. Such studies could, for example, clarify the mechanism of N-acyliminium ion formation or the factors governing selectivity in side-chain transformations. nih.govacs.org

Selectivity Profiles in Multi-Step Organic Transformations

In multi-step syntheses involving this compound, the stereocenter at C-3 can influence the stereochemical outcome of subsequent reactions at other positions on the ring. This is known as diastereoselectivity. The existing chiral center can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.

For example, in the alkylation of chiral piperazine-2,5-diones, the substituent at C-3 can shield one face of the molecule, forcing the alkylating agent to attack from the less hindered face. acs.org This has been demonstrated in the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. acs.org Similarly, in catalytic hydrogenations of exocyclic double bonds on the piperazine-2,5-dione scaffold, the existing stereochemistry can lead to the formation of one diastereomer as the major product. csu.edu.auchemrxiv.org The level of diastereoselectivity achieved depends on the nature of the substrate, the reagents, and the reaction conditions.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperazine-2,5-dione |

| (3R)-3-(hydroxymethyl)piperazine-2,5-dione |

| cis-cyclo(Phe-Pro) |

| trans-cyclo(Phe-Pro) |

| (3S)-3-methylpiperazine-2,5-dione |

| (3R)-3-methylpiperazine-2,5-dione |

| Sodium Hydride |

| Potassium Carbonate |

| Dimethylformamide |

| Bismuth Trichloride |

| Zinc Bromide |

| n-Propanethiol |

| Sodium Carbonate |

Advanced Spectroscopic and Structural Characterization of 3r 3 Methoxymethyl Piperazine 2,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemical Assignment

High-resolution NMR spectroscopy is a fundamental tool for the elucidation of the three-dimensional structure of molecules in solution. For substituted piperazine-2,5-diones, NMR is crucial for assigning stereochemistry, particularly the cis or trans relationship of substituents. csu.edu.auresearchgate.net

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in providing detailed connectivity and spatial information.

COSY (Correlation Spectroscopy) would be used to establish the proton-proton coupling network within the molecule, confirming the connectivity of the piperazine (B1678402) ring and the methoxymethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals directly to their attached carbon atoms, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the methoxymethyl group to the piperazine ring and for assigning quaternary carbons like the carbonyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for determining stereochemistry. For piperazine-2,5-diones, NOESY can reveal through-space interactions between protons, which can differentiate between cis and trans isomers. csu.edu.au For (3R)-3-(Methoxymethyl)piperazine-2,5-dione, NOE correlations between the methoxymethyl protons and the protons on the piperazine ring would be key to defining its solution-state conformation.

Despite the utility of these techniques, specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not reported in the reviewed literature. A commercial supplier, EvitaChem, explicitly notes the absence of publicly available ¹³C NMR and IR spectroscopic benchmarks for this compound. evitachem.com

Solid-State NMR for Polymorphic and Crystal Structure Analysis

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in the solid state, complementing data from X-ray diffraction. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystal forms. For related piperazine-2,5-diones, ssNMR has been used to analyze symmetry and disorder within the crystal structure. researchgate.net However, no solid-state NMR studies have been published for this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and observing the precise three-dimensional arrangement of atoms in a crystalline solid. It also reveals intermolecular interactions, such as hydrogen bonding and van der Waals contacts, which govern the crystal packing. nih.govresearchwithrutgers.com For chiral molecules like this compound, this technique would unambiguously confirm the (R) configuration at the C3 position. Studies on similar compounds highlight the importance of intermolecular hydrogen bonding in their crystal packing. nih.gov

A thorough search of crystallographic databases did not yield any crystal structure data for this compound.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure. The vibrational frequencies are sensitive to the local environment, including hydrogen bonding. In piperazine-2,5-diones, the amide N-H and carbonyl C=O stretching frequencies are particularly informative about the extent and nature of hydrogen bonding in the solid state and in solution. nih.gov While these techniques would provide a characteristic "fingerprint" for this compound, no specific IR or Raman spectra have been found in the public literature.

Chiroptical Spectroscopy: Circular Dichroism (CD) for Conformational and Absolute Configuration Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a sensitive probe of the solution-state conformation and absolute configuration of chiral compounds. For chiral piperazine-2,5-diones, CD spectroscopy, particularly in the vibrational region (VCD), has been used to study dimer formation and hydrogen bonding in the solid state. nih.gov A CD spectrum of this compound would provide valuable information about its stereochemistry and conformational preferences in solution, but no such data is currently available.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation patterns, which can provide structural clues. The molecular weight of this compound is 158.16 g/mol , a value confirmed by chemical suppliers. evitachem.com While mass spectra for related compounds like 3-methylpiperazine-2,5-dione (B7810165) are available and show characteristic fragmentation patterns, nih.gov a detailed fragmentation analysis for the title compound has not been published.

Computational Chemistry and Theoretical Studies on 3r 3 Methoxymethyl Piperazine 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including electronic distribution, orbital energies, and reactivity, providing insights that are complementary to experimental data. bhu.ac.in For (3R)-3-(Methoxymethyl)piperazine-2,5-dione, DFT calculations can elucidate its fundamental chemical nature.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is associated with the molecule's nucleophilicity and its ability to be oxidized. youtube.com For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen and oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the molecule's electrophilicity and its ability to be reduced. youtube.com The LUMO is typically located on the electron-deficient parts of the molecule, likely the carbonyl carbons in the piperazine-2,5-dione ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) surfaces map the electrostatic potential onto the electron density surface of a molecule. bhu.ac.in This visualization tool is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the carbonyl oxygen atoms and the ether oxygen of the methoxymethyl group.

Positive Potential Regions (Blue): These areas are electron-poor and are favorable sites for nucleophilic attack. For this molecule, positive potential is expected around the amide hydrogens and the hydrogens of the methoxymethyl group. bhu.ac.in

| Concept | Description | Predicted Location/Nature for this compound |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; indicates nucleophilic character. youtube.com | Likely localized on nitrogen and oxygen atoms. |

| LUMO | Lowest energy orbital without electrons; indicates electrophilic character. youtube.com | Likely localized on carbonyl carbons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. researchgate.net | A moderate gap is expected, reflecting the stable diketopiperazine core. |

| MEP (Negative) | Electron-rich regions, susceptible to electrophilic attack. nih.gov | Carbonyl oxygens, ether oxygen. |

| MEP (Positive) | Electron-poor regions, susceptible to nucleophilic attack. bhu.ac.in | Amide (N-H) protons. |

DFT calculations can accurately predict various spectroscopic parameters, which is crucial for structural elucidation and confirmation, especially for novel compounds.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) parameters, such as ¹H and ¹³C chemical shifts, are instrumental in assigning experimental spectra. chemrxiv.org For substituted piperazine-2,5-diones, chemical shifts are sensitive to the stereochemistry (cis/trans isomerism) and the conformation of side chains. csu.edu.au DFT calculations could predict the chemical shifts for the different protons and carbons in this compound, aiding in the interpretation of experimental data and confirming the (R) configuration.

Vibrational Frequencies: DFT can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. bhu.ac.in These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the characteristic C=O and N-H stretching frequencies of the diketopiperazine ring, and the C-O-C stretching of the methoxymethyl group.

| Spectroscopic Parameter | Significance | Predicted Key Features for this compound |

|---|---|---|

| ¹H NMR Chemical Shifts | Provides information on the chemical environment of protons. chemrxiv.org | Distinct signals for methoxy (B1213986) protons, methylene (B1212753) protons, and ring protons; coupling patterns would reveal connectivity. |

| ¹³C NMR Chemical Shifts | Indicates the chemical environment of carbon atoms. | Characteristic peaks for carbonyl carbons, the chiral carbon (C3), and the methoxymethyl carbons. |

| Vibrational Frequencies (IR) | Identifies functional groups and bonding arrangements. researchgate.net | Strong C=O stretching bands (amides), N-H stretching, and C-O-C stretching of the ether linkage. |

Conformational Analysis and Energy Minima through Molecular Mechanics and Dynamics Simulations

While the piperazine-2,5-dione ring itself is relatively rigid, the C3-substituent introduces conformational flexibility. evitachem.com Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to explore the conformational landscape of a molecule and identify its most stable, low-energy structures.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy surface of a molecule. By systematically rotating the rotatable bonds—in this case, the C3-C(H₂) and C(H₂)-O bonds of the methoxymethyl side chain—MM can identify various conformers and their relative energies.

Molecular Dynamics (MD): MD simulations model the atomic motions of a system over time. An MD simulation of this compound in a simulated solvent environment would reveal the dynamic behavior of the side chain and its preferred orientations relative to the DKP ring, providing insight into the most populated conformations in solution. These studies are critical for understanding how the molecule might present itself to a biological target.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. csu.edu.au This involves identifying and characterizing the structures and energies of reactants, intermediates, transition states, and products. For example, the synthesis of piperazine-2,5-diones often involves steps like cyclization or hydrogenation. chemrxiv.orgchemrxiv.org DFT calculations can be employed to:

Locate Transition States: A transition state represents the highest energy point along a reaction coordinate. Computational algorithms can search for these saddle points on the potential energy surface.

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier. This value determines the reaction rate. By modeling potential synthetic routes to this compound, chemists could predict which pathways are energetically favorable.

Investigate Stereoselectivity: For reactions that produce chiral centers, such as the hydrogenation of a precursor, computational modeling can explain why one stereoisomer is formed preferentially over another by comparing the activation energies of the pathways leading to each isomer. csu.edu.au

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics

Quantitative Structure-Property Relationships (QSPR) are computational models that correlate the structural features of molecules with their physicochemical properties. Chemoinformatics involves the use of computational methods to analyze large sets of chemical data.

For this compound, a QSPR study would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for a series of related piperazine-2,5-dione derivatives. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Building: Using statistical methods to build a mathematical model that links the calculated descriptors to an experimentally determined property (e.g., solubility, logP, or biological activity).

Property Prediction: Applying the validated QSPR model to this compound to predict its properties, even before it is synthesized or tested. This chemoinformatic approach is a powerful tool in drug discovery for prioritizing candidate molecules. whiterose.ac.uk

Research on Derivatives and Analogs of 3r 3 Methoxymethyl Piperazine 2,5 Dione

Design and Synthesis of Structurally Modified Piperazine-2,5-dione Derivatives

The design of new DKP derivatives often begins with the core scaffold, which can be synthesized through methods like the cyclization of dipeptides or built upon from an existing piperazine-2,5-dione ring. csu.edu.auchemrxiv.org A common strategy involves the condensation of aldehydes with the DKP core to introduce substituents. For example, various methoxylated benzaldehydes have been successfully condensed with the DKP scaffold to form (Z,Z)-(benzylidene)piperazine-2,5-diones, which can then be hydrogenated to yield substituted derivatives. csu.edu.auchemrxiv.org

Another powerful approach is the use of multicomponent reactions, such as the Ugi reaction, followed by intramolecular cyclization. This strategy allows for the rapid assembly of complex and highly functionalized DKPs from simple, commercially available starting materials under mild conditions. acs.orgacs.org For instance, the intramolecular Tsuji–Trost reaction of Ugi adducts has been employed to create spiro-diketopiperazines in high yields. acs.orgacs.org

While general methods for DKP synthesis are well-established, specific protocols for high-yield, enantioselective synthesis of (3R)-3-(Methoxymethyl)piperazine-2,5-dione itself are not extensively documented, highlighting a gap in the literature. evitachem.com However, established methods for related compounds, such as the synthesis of (3R,6R)-3-(2-carboxyethyl)-6-(1-methylindol-3-ylmethyl)piperazine-2,5-dione via hydrogenation of a benzyloxycarbonyl-protected precursor, demonstrate the feasibility of creating complex C3-substituted DKPs. prepchem.com

| Synthetic Strategy | Key Reaction | Starting Materials | Products | Key Features | Reference |

|---|---|---|---|---|---|

| Functionalization of DKP Core | Aldol Condensation | 1,4-Diacetyl-2,5-piperazinedione, Aldehydes | 3-Alkylidene-piperazine-2,5-diones | Allows introduction of substituents on the core. | researchgate.net |

| Dipeptide Cyclization | Intramolecular Amidation | Linear Dipeptide Esters | Substituted Piperazine-2,5-diones | Classic and widely used method. | nih.gov |

| Ugi / Cyclization Sequence | Multicomponent Reaction | Amino acid, Isocyanide, Aldehyde, Carboxylic acid | Highly functionalized DKPs (e.g., spiro-DKPs) | Efficient, step-economical, builds complexity quickly. | acs.orgacs.org |

| Hydrogenation of Exocyclic Double Bonds | Catalytic Hydrogenation | (Z,Z)-(Benzylidene)piperazine-2,5-diones | cis/trans-Benzylpiperazine-2,5-diones | Creates saturated side chains with new stereocenters. | csu.edu.auchemrxiv.org |

Stereodiversification and Diastereoselective Synthesis of New Analogs

Control over stereochemistry is paramount in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. In DKP synthesis, stereochemical diversity is often achieved by starting with chiral α-amino acids from the "chiral pool". acs.org While effective, this approach can be limiting, as the D-configured antipodes of amino acids are often more expensive or less accessible. acs.org

To overcome this limitation, significant research has focused on developing catalytic asymmetric methods that establish stereocenters late in the synthesis. This allows for full stereochemical control and access to a wider range of DKP structures. acs.orglu.se For example, the first catalytic asymmetric synthesis of enantioenriched spiro-DKPs was developed using an intramolecular Tsuji–Trost reaction, moving away from a reliance on chiral starting materials. acs.org

Diastereoselective synthesis is also a key area of investigation. In one notable example, the synthesis of pyrrolopiperazine-2,6-diones was achieved with high diastereoselectivity. nih.govacs.org A Ugi reaction followed by a nucleophilic substitution/N-acylation sequence produced a single diastereomer of the final product, regardless of the diastereomeric purity of the intermediate. nih.gov Such methods are crucial for creating stereochemically pure libraries of complex DKP analogs for biological screening. lu.se

Exploration of Substituent Effects on Chemical Reactivity and Stereocontrol

The substituents on the piperazine-2,5-dione ring profoundly influence the molecule's chemical and physical properties. wikipedia.org Functionalization at the C3 and C6 positions is particularly sensitive to both steric and polar effects of the substituents. evitachem.comwikipedia.org

The nature of the side chains can dictate the stereochemical outcome of subsequent reactions. For example, in the hydrogenation of bis(arylidene)piperazine-2,5-diones, the reaction conditions can lead to either the cis or trans isomer as the major product. csu.edu.au It has been shown that under certain palladium-catalyzed hydrogenation conditions, the cis isomer is preferentially formed. csu.edu.auchemrxiv.org The identification of these isomers can be accomplished using NMR spectroscopy, as the magnetic environment of the ring protons is affected by the conformation of the aromatic side chains, which differs between the cis and trans isomers. csu.edu.au

Furthermore, modifying substituents is a key strategy for modulating physicochemical properties like lipophilicity and metabolic stability. evitachem.com The introduction of different functional groups at the C3 position, for instance, can alter how the molecule interacts with biological targets and how it is processed in the body. evitachem.com Even modifications to the amide nitrogens of the DKP ring can significantly impact properties; N-alkylation can improve solubility and alter the hydrogen bonding capabilities of the scaffold. nih.gov

| Modification | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| C3/C6 Side Chain | Aromatic Rings | Influences NMR chemical shifts due to magnetic anisotropy; affects cis/trans selectivity in hydrogenation. | csu.edu.au |

| C3 Side Chain | Alkyl/Functionalized Alkyl | Modulates lipophilicity, metabolic stability, and target binding affinity. | evitachem.com |

| C3/C6 Side Chain | Electron-withdrawing (e.g., NO2 on phenyl ring) | Can inhibit adoption of a planar conformation, affecting reactivity. | csu.edu.au |

| N1/N4 Position | Alkylation | Improves solubility and can prevent intermolecular hydrogen bonding that leads to aggregation. | nih.govresearchgate.net |

Scaffold Hopping and Bioisosteric Replacements in Diketopiperazine Systems (Academic Design)

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemical entities with improved properties while retaining desired biological activity. nih.govresearchgate.netnih.gov Scaffold hopping involves replacing the central molecular core (the scaffold) with a different one that maintains the three-dimensional arrangement of key functional groups. nih.gov Bioisosterism is the replacement of a functional group with another that has similar physical or chemical properties, leading to a similar biological response. nih.govscripps.edu

In the context of DKP systems, these concepts are primarily explored in an academic design space. For the this compound scaffold, one could envision several hypothetical modifications:

Scaffold Hopping: The rigid piperazine-2,5-dione ring could be replaced by other heterocyclic systems. The goal would be to find a new scaffold that mimics the DKP's ability to position substituents in a specific spatial orientation but offers advantages in synthesis, patentability, or physicochemical properties. nih.gov

Bioisosteric Replacement of the Scaffold: The amide bonds within the DKP ring are susceptible to metabolic cleavage, although they are more resistant than in linear peptides. nih.gov A potential bioisosteric replacement could involve substituting one of the amide groups with a more stable mimic, such as a 1,2,4-triazole (B32235) ring, which can serve as a metabolically stable tertiary amide bioisostere. drughunter.com

Bioisosteric Replacement of the Side Chain: The methoxymethyl group at the C3 position is a key feature. A medicinal chemist might replace this group with various bioisosteres to fine-tune properties. For example, replacing the ether oxygen with sulfur to create a thiomethyl ether could alter lipophilicity and metal-chelating properties. evitachem.com Replacing the methyl group with a trifluoromethyl group (to give a trifluoroethoxymethyl side chain) would dramatically alter the electronic properties and could block a potential site of metabolism. drughunter.com

These design strategies are essential tools for lead generation and optimization, allowing chemists to systematically explore chemical space around a known active scaffold like piperazine-2,5-dione. nih.govdigitellinc.com

Potential Academic Applications and Broader Chemical Significance Excluding Clinical Aspects

(3R)-3-(Methoxymethyl)piperazine-2,5-dione as a Chiral Building Block in Advanced Organic Synthesis

The enantiopure nature of this compound makes it a valuable chiral building block. The defined (R) configuration at the C3 position provides a stereochemical foundation for the construction of more complex chiral molecules, a cornerstone of modern organic synthesis.

The piperazine-2,5-dione core is a common feature in a variety of natural products, including alkaloids. Chiral building blocks based on similar piperidone structures have been successfully employed in the synthesis of complex alkaloids like (+)-prosafrinine and (-)-prosophylline. nih.gov These syntheses demonstrate the utility of a pre-formed, stereochemically defined heterocyclic core to simplify the synthetic route to intricate molecular architectures. The this compound molecule, with its defined stereocenter and methoxymethyl side chain, represents a potential starting point for the synthesis of novel or existing natural products that share this structural element. The methoxymethyl group offers a site for further chemical modification or can play a role in influencing the stereochemical outcome of subsequent reactions. Although high-yield enantioselective synthesis protocols for this specific analog are not yet widely documented, methods used for related compounds could likely be adapted. evitachem.com

Asymmetric catalysis relies on the use of chiral molecules, such as auxiliaries and ligands, to control the stereochemical outcome of a chemical reaction. Chiral piperazine (B1678402) derivatives have been explored for such applications. google.com The rigid conformation of the piperazine-2,5-dione scaffold is advantageous for a ligand, as it can create a well-defined chiral environment around a metal center. The nitrogen atoms in the ring and the carbonyl oxygens of this compound can act as coordination sites for metal ions. The stereochemically pure (R)-methoxymethyl group would then direct the approach of substrates to the catalytic center, potentially enabling high levels of enantioselectivity in reactions such as hydrogenations, additions, or cross-coupling reactions. The development of novel chiral ligands is a continuous effort in organic chemistry to enable more efficient and selective chemical transformations.

Integration into Supramolecular Assemblies and Self-Assembling Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The piperazine-2,5-dione structure is well-suited for building such assemblies due to its hydrogen bonding capabilities. evitachem.com The two amide N-H groups can act as hydrogen bond donors, while the two carbonyl oxygens serve as hydrogen bond acceptors. evitachem.com These interactions can lead to the formation of predictable, ordered structures, such as tapes or sheets, in the solid state or in solution. The this compound molecule could be used to form chiral supramolecular polymers or gels. Furthermore, it could be incorporated into more complex systems, such as dendrimers, by linking it to other molecular building blocks like 1,3,5-triazines, which are known to form the core of dendritic structures. rsc.orgorgsyn.org The chirality of the methoxymethyl derivative would impart a chiral nature to the entire supramolecular assembly, which could have applications in chiral recognition or separation.

Use in Material Science for Designed Polymeric or Crystalline Structures

The properties that make this compound suitable for supramolecular assemblies also lend themselves to applications in material science. The ability to form ordered crystalline lattices through hydrogen bonding is fundamental to crystal engineering. csu.edu.au By modifying the substituents on the piperazine-2,5-dione core, it is possible to tune the packing of the molecules in the crystal, thereby influencing the material's physical properties. Furthermore, this chiral diketopiperazine could be incorporated as a monomer into polymers. The rigidity of the ring would impart a degree of stiffness to the polymer backbone, while the chiral side chain could lead to polymers with unique optical properties, such as chiroptical activity, which are of interest for applications in optics and photonics. While the direct use of this specific compound in materials has not been extensively reported, the synthesis of composite nanorods and other materials from various organic precursors points to the broad potential of well-defined organic molecules in creating advanced materials. elsevierpure.com

Application as Mechanistic Probes in Biochemical Pathways (non-therapeutic)

The structural similarity of piperazine-2,5-diones to dipeptides allows them to interact with biological systems. While this often forms the basis of therapeutic development, it can also be exploited for non-therapeutic purposes, such as studying the mechanisms of enzymatic reactions or receptor binding. A molecule like this compound could be used as a structural analog of a natural dipeptide to probe the active site of an enzyme. The methoxymethyl group provides a specific chemical handle that is metabolically more stable than a hydroxyl group, which can be an advantage in such studies. evitachem.com By observing how this molecule interacts with a biological target, researchers can gain insights into the size, shape, and electronic environment of the binding site. It is important to note, however, that the biological activity of piperazine-2,5-dione derivatives can be highly variable. In one study, a series of such compounds showed insignificant activity in assays related to cartilage regeneration. mdpi.com This highlights that the potential for any specific derivative as a biochemical probe needs to be experimentally verified for the biological system of interest.

An exploration of the chemical compound this compound reveals a landscape ripe with potential for future innovation. As a member of the diketopiperazine (DKP) class of cyclic peptides, it stands at the forefront of emerging research avenues that promise to redefine synthetic chemistry, drug design, and molecular engineering. researchgate.netnih.gov The inherent structural rigidity and stereochemical complexity of the DKP scaffold, including that of this compound, make it an attractive target for advanced chemical investigation. baranlab.orgmdpi.com

Future Directions and Emerging Research Avenues

The continued interest in diketopiperazines, the class of compounds to which (3R)-3-(Methoxymethyl)piperazine-2,5-dione belongs, is driving research toward more sophisticated and intelligent methodologies. These efforts aim to unlock the full potential of this versatile heterocyclic scaffold for various applications, from medicinal chemistry to materials science. nih.gov

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing (3R)-3-(Methoxymethyl)piperazine-2,5-dione with high enantiopurity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric alkylation or chiral auxiliary approaches. Reaction progress should be monitored using chiral stationary phase HPLC (CSP-HPLC) to confirm enantiomeric ratios. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a dry, dark environment at 2–8°C, away from oxidizers and moisture. Use inert gas purging (e.g., argon) for long-term storage. Personal protective equipment (PPE), including nitrile gloves and P95 respirators, is mandatory during handling to minimize inhalation or dermal exposure .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze chemical shifts to confirm methoxymethyl and piperazine-dione moieties (e.g., carbonyl peaks at ~170 ppm in 13C NMR).

- ATR-IR : Identify characteristic vibrations (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹).

- HRMS : Validate molecular weight and fragmentation patterns.

- LC-MS : Assess purity (>95%) under 254 nm detection .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can predict energetically favorable pathways. Computational docking studies may guide functionalization for bioactivity. Experimental validation via parallel synthesis and CSP-HPLC analysis ensures scalability .

Q. How should researchers address contradictions in biological activity data across studies involving diketopiperazine analogues?

- Methodological Answer : Re-evaluate experimental variables:

- Purity : Confirm compound integrity via LC-MS and NMR.

- Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC determination against Staphylococcus aureus).

- Structural Confirmation : Ensure stereochemical consistency using XRD or CSP-HPLC. Cross-validate results with orthogonal assays (e.g., DPPH for antioxidant activity) .

Q. What strategies resolve enantiomeric impurities during the synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use CSP-HPLC with polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to enhance enantioselectivity.

- Kinetic Resolution : Optimize reaction kinetics to favor the desired (3R)-enantiomer .

Q. How is crystallographic data analyzed to confirm the three-dimensional structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) provides absolute stereochemical confirmation. Refinement software (e.g., SHELXL) analyzes bond lengths, angles, and torsion angles. Data deposition in the Cambridge Structural Database (CCDC) ensures reproducibility. For non-crystalline samples, NOESY NMR can infer spatial arrangements .

Q. What in vitro models are suitable for assessing the antibacterial efficacy of this compound derivatives?

- Methodological Answer :

- MIC Assays : Use broth microdilution against Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (E. coli) strains.

- Biofilm Inhibition : Quantify biofilm formation via crystal violet staining.

- Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) to evaluate combinatorial effects.

- Mechanistic Probes : Perform reactive oxygen species (ROS) assays to link activity to oxidative stress .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.